molecular formula C10H5BrFNO2S B13670019 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic Acid

2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13670019
M. Wt: 302.12 g/mol
InChI Key: FMRJFOBIJJGVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid
  • 2-(2-Chloro-6-fluorophenyl)thiazole-4-carboxylic acid
  • 2-(2-Bromo-6-chlorophenyl)thiazole-4-carboxylic acid

Uniqueness

2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications .

Properties

Molecular Formula

C10H5BrFNO2S

Molecular Weight

302.12 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

FMRJFOBIJJGVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NC(=CS2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.